molecular formula C16H15FN4O2S B2479010 (4-(4-Fluorobenzo[d]thiazol-2-yl)pipérazin-1-yl)(5-méthylisoxazol-3-yl)méthanone CAS No. 946304-55-8

(4-(4-Fluorobenzo[d]thiazol-2-yl)pipérazin-1-yl)(5-méthylisoxazol-3-yl)méthanone

Numéro de catalogue: B2479010
Numéro CAS: 946304-55-8
Poids moléculaire: 346.38
Clé InChI: PWLHWIDVUUAPKF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule featuring a combination of fluorobenzo[d]thiazole, piperazine, and methylisoxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Applications De Recherche Scientifique

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Used in the synthesis of novel polymers and materials with unique electronic properties.

Biology

    Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.

    Anti-inflammatory: Inhibits key enzymes involved in the inflammatory response.

Medicine

    Anticancer: Shows potential in inhibiting the growth of cancer cells by targeting specific molecular pathways.

    Neuroprotective: May protect neuronal cells from oxidative stress and apoptosis.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Fluorobenzo[d]thiazole Intermediate

      Starting Materials: 4-fluoroaniline and 2-aminothiophenol.

      Reaction: These are reacted in the presence of a suitable oxidizing agent like iodine or bromine to form 4-fluorobenzo[d]thiazole.

  • Piperazine Coupling

      Intermediate: The 4-fluorobenzo[d]thiazole is then reacted with piperazine.

      Conditions: This step typically requires a solvent like ethanol and a catalyst such as triethylamine, under reflux conditions.

  • Formation of the Methylisoxazole Intermediate

      Starting Materials: Acetone and hydroxylamine hydrochloride.

      Reaction: These are reacted to form 5-methylisoxazole.

  • Final Coupling

      Intermediate: The piperazine-fluorobenzo[d]thiazole intermediate is coupled with the 5-methylisoxazole intermediate.

      Conditions: This step often involves a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated synthesis and purification systems would be essential to maintain consistency and purity.

Analyse Des Réactions Chimiques

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the piperazine and isoxazole moieties.
    • Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction

    • Reduction reactions can occur at the thiazole ring.
    • Reagents: Sodium borohydride or lithium aluminum hydride are typically used.

  • Substitution

    • The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles.
    • Reagents: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Leads to the formation of N-oxides or hydroxylated derivatives.

    Reduction: Produces reduced thiazole derivatives.

    Substitution: Results in various substituted benzothiazole derivatives.

Mécanisme D'action

The compound exerts its effects through multiple mechanisms:

    Molecular Targets: It targets enzymes like cyclooxygenase (COX) and various kinases involved in cell signaling.

    Pathways: Inhibits the NF-κB pathway, reducing inflammation and cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
  • (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.
  • Thiazole Ring : Provides unique electronic properties that can be exploited in various chemical reactions and biological interactions.

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone in various fields, showcasing its potential and versatility.

Activité Biologique

The compound (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic organic molecule characterized by its unique structural features, including a piperazine ring and various functional groups that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, target interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H15FN4O2SC_{15}H_{15}FN_{4}O_{2}S, with a molecular weight of approximately 342.37 g/mol. The structure incorporates a fluorobenzo[d]thiazole moiety linked to a piperazine ring, which is further connected to a methylisoxazole unit via a methanone group.

Target Enzyme: Tyrosinase

The primary biological target for this compound is tyrosinase , an enzyme critical in the biosynthesis of melanin. Inhibition of tyrosinase is significant in treating hyperpigmentation disorders.

Mode of Action

The compound acts as a competitive inhibitor of tyrosinase. This inhibition affects the melanogenesis pathway, leading to potential antimelanogenic effects.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in biological assays.
  • Anticancer Potential : Similar compounds have been evaluated for their anticancer properties, indicating that this compound may also exhibit such activity.

Case Studies and Research Findings

  • Tyrosinase Inhibition Studies
    • A study evaluated the inhibitory effects of structurally related compounds on tyrosinase from Agaricus bisporus. The results showed that certain derivatives exhibited IC50 values significantly lower than that of the reference compound kojic acid, suggesting enhanced potency in inhibiting melanin production .
CompoundIC50 (μM)Reference Compound (Kojic Acid)IC50 (μM)
Compound 260.18Kojic Acid17.76
  • Docking Studies
    • Molecular docking studies revealed the binding modes of these compounds within the active site of tyrosinase, providing insights into their competitive inhibition mechanisms .
  • Antimelanogenic Effects
    • In vitro studies on B16F10 melanoma cells demonstrated that certain derivatives exerted antimelanogenic effects without cytotoxicity, highlighting their potential for cosmetic applications .

Future Directions

Further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the compound's structure affect its biological activity will aid in optimizing its efficacy.
  • In Vivo Studies : Animal models should be utilized to evaluate the pharmacokinetics and therapeutic potential in real biological systems.
  • Clinical Applications : Investigating its use in dermatological formulations for treating hyperpigmentation and other skin disorders.

Propriétés

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-10-9-12(19-23-10)15(22)20-5-7-21(8-6-20)16-18-14-11(17)3-2-4-13(14)24-16/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLHWIDVUUAPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.